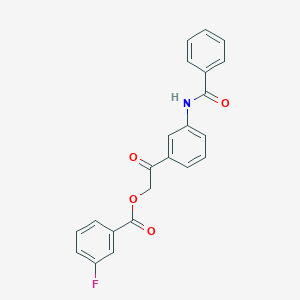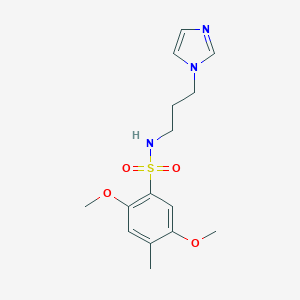
N-(3-(1H-imidazol-1-il)propil)-2,5-dimetoxi-4-metilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Mecanismo De Acción
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 selectively inhibits PDE type IV, which is primarily expressed in immune cells, such as T cells, B cells, and macrophages. By inhibiting PDE type IV, N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 increases intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to various cellular responses, such as bronchodilation, anti-inflammatory effects, and improved cognitive function.
Biochemical and Physiological Effects
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 has been shown to have several biochemical and physiological effects, including:
- Bronchodilation: N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 relaxes the smooth muscles in the airways, leading to improved airflow and reduced airway resistance. This effect is mediated by increased cAMP levels and activation of PKA.
- Anti-inflammatory effects: N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ), in immune cells. This effect is mediated by inhibition of nuclear factor-κB (NF-κB) and other transcription factors.
- Improved cognitive function: N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 enhances synaptic plasticity and memory formation in the brain. This effect is mediated by increased cAMP levels and activation of PKA and other signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 has several advantages and limitations for lab experiments, including:
- Advantages: N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 is a well-characterized and selective inhibitor of PDE type IV, with established pharmacokinetic and pharmacodynamic properties. It has been extensively studied in various animal models and human studies, and its effects are well-documented.
- Limitations: N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 has relatively low solubility in water and some organic solvents, which may limit its use in certain experimental settings. In addition, its effects may vary depending on the cell type, species, and disease model used.
Direcciones Futuras
N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 has several potential future directions for research, including:
- Development of novel PDE type IV inhibitors with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility, selectivity, and potency.
- Investigation of the role of PDE type IV in various diseases, such as cancer, autoimmune disorders, and infectious diseases.
- Exploration of the potential use of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 and other PDE type IV inhibitors in combination with other drugs or therapies, such as immunotherapy, chemotherapy, and gene therapy.
- Development of new animal models and experimental systems to better understand the mechanisms of action and physiological effects of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 and other PDE type IV inhibitors.
Métodos De Síntesis
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 involves several steps, starting from 2,5-dimethoxybenzenesulfonyl chloride and 1H-imidazole-1-propylamine. The reaction proceeds through a series of intermediate compounds, including the key intermediate 3-(1H-imidazol-1-yl)propyl 2,5-dimethoxybenzenesulfonate. The final product is obtained by deprotection of the sulfonate group using sodium methoxide in methanol. The yield of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 20-1724 is typically around 50%, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
Investigación del cáncer
Este compuesto ha mostrado potencial en la investigación del cáncer debido a su similitud estructural con derivados de imidazol bioactivos conocidos. Puede inhibir vías clave involucradas en la proliferación y supervivencia de las células cancerosas. Por ejemplo, los compuestos que contienen imidazol se han evaluado para la actividad antituberculosa contra Mycobacterium tuberculosis, lo que sugiere un posible papel en el estudio de infecciones micobacterianas relacionadas con el cáncer .
Biotecnología agrícola
En la agricultura, este compuesto podría utilizarse para mejorar el crecimiento de los cultivos. Complejos similares a este compuesto se han utilizado como recubrimientos para proteger y estimular la germinación de semillas de trigo, lo que indica su potencial para aumentar el rendimiento agrícola y proteger contra los factores estresantes ambientales .
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-12-9-14(22-3)15(10-13(12)21-2)23(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNDGJODKTKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)
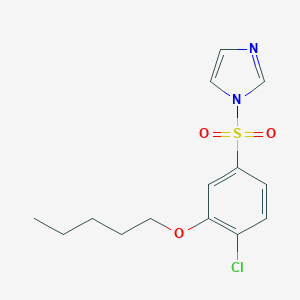
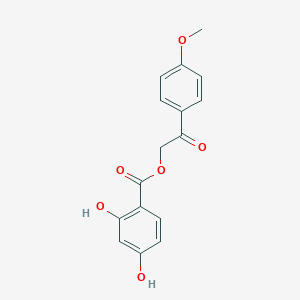

![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate](/img/structure/B500500.png)





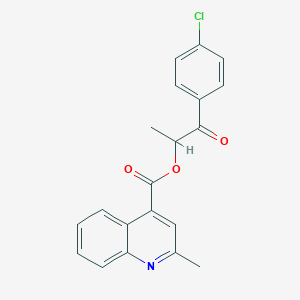
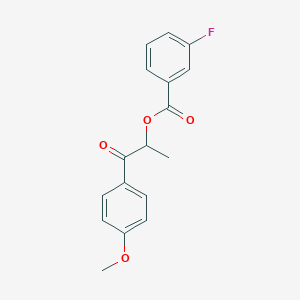
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-fluorobenzoate](/img/structure/B500510.png)
